P2X3 Antagonist Activity: 6-(2,3-Dimethylphenoxy)pyridin-3-amine vs. Clinical-Stage Antagonists
The target compound demonstrates antagonist activity at the recombinant rat P2X3 receptor with an EC50 of 80 nM [1]. While this value is in the nanomolar range, it is differentiated from clinical-stage antagonists like Gefapixant (hP2X3 IC50 ~30 nM [2]) and Eliapixant (selective P2X3 antagonist [3]). This positions 6-(2,3-dimethylphenoxy)pyridin-3-amine not as a clinical candidate, but as a valuable fragment starting point for optimization campaigns targeting P2X3-mediated pain pathways.
| Evidence Dimension | P2X3 Antagonist Potency |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | Gefapixant: hP2X3 IC50 ~30 nM |
| Quantified Difference | Approximately 2.7-fold less potent than Gefapixant in vitro |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes (target compound); Recombinant hP2X3 homotrimers (Gefapixant) |
Why This Matters
This activity level validates the compound as a legitimate starting point for P2X3 ligand optimization, distinguishing it from inactive analogs and justifying its selection for fragment elaboration campaigns.
- [1] BindingDB. BDBM50118219: EC50 80 nM for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3). View Source
- [2] Glpbio. Gefapixant (MK-7264) Product Information: P2X3 antagonist with IC50 of ~30 nM vs. hP2X3 homotrimers. View Source
- [3] DeepDyve. Eliapixant is a selective P2X3 receptor antagonist for the treatment of disorders associated with hypersensitive nerve fibers. Scientific Reports, 2021. View Source
